Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate is identified by its systematic IUPAC name, which describes the parent imidazo[1,2-a]pyridine scaffold, the substituents at positions 2 and 7, and the trifluoromethyl group on the phenyl ring. The compound is registered under multiple CAS numbers, including 2121154-09-2 and 237068-07-4 , reflecting variations in naming conventions or synthetic routes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₃N₂O₂ |
| Molecular Weight | 320.27 g/mol |
| CAS Numbers | 2121154-09-2, 237068-07-4, 2197063-04-8 (related compounds) |
| MDL Number | MFCD30481185 |
The IUPAC name follows hierarchical rules, prioritizing the core imidazo[1,2-a]pyridine structure, with substituents listed in order of seniority.
Molecular Topology of the Imidazo[1,2-a]pyridine Core Structure
The imidazo[1,2-a]pyridine core consists of a six-membered pyridine ring fused to a five-membered imidazole ring. The numbering system assigns position 1 to the shared nitrogen atom of the imidazole ring, while positions 2 and 7 refer to the phenyl and carboxylate substituents, respectively.
Key Structural Features :
- Core Scaffold : A fused bicyclic system with two nitrogen atoms—one at position 1 (imidazole) and one at position 3 (pyridine).
- Substituents :
- Position 2 : A 2-(trifluoromethyl)phenyl group attached to the imidazole ring.
- Position 7 : A methyl ester group on the pyridine ring.
The trifluoromethyl group enhances steric and electronic effects, influencing reactivity and molecular interactions.
Electronic Effects of the Trifluoromethyl Substituent on Aromatic Systems
The trifluoromethyl (-CF₃) group exerts a dual electronic influence:
- Inductive Electron-Withdrawing Effect : The electronegative fluorine atoms withdraw electron density via σ-bonding, creating a partial positive charge on the adjacent carbon atom.
- Conjugation Effects : Weak electron-donating resonance interactions between the fluorine atoms and the aromatic ring, though these are minimal compared to inductive effects.
Impact on Reactivity :
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing nature of -CF₃ deactivates the ring, directing incoming electrophiles to meta or para positions relative to the substituent.
- Ortho/Para Director : Despite its deactivating nature, the trifluoromethyl group can exhibit weak ortho/para-directing tendencies due to resonance effects, though this is context-dependent.
Conformational Analysis Through X-ray Crystallographic Data
While direct X-ray crystallographic data for this compound are unavailable, insights can be drawn from analogous structures. For example:
- Planarity of the Imidazo Ring : The imidazo[1,2-a]pyridine core is typically planar, facilitating π-π stacking interactions.
- Torsion Angles : The 2-(trifluoromethyl)phenyl group often adopts a non-coplanar orientation relative to the core, driven by steric clashes between the bulky -CF₃ group and the imidazo ring.
| Structural Parameter | Value (Analogous Compounds) | Implication |
|---|---|---|
| Imidazo Ring Planarity | Near coplanar | Enables intermolecular stacking |
| Phenyl Torsion Angle | ~15–30° | Minimizes steric strain from -CF₃ |
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)10-6-7-21-9-13(20-14(21)8-10)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKJTOOADZKBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Imidazo[1,2-a]pyridine Core
Starting Materials : The synthesis often begins with 2-aminopyridine derivatives, which are coupled with appropriate aldehydes or ketones to form the imidazo[1,2-a]pyridine core.
Catalysts and Conditions : Molecular iodine has been used as an environmentally friendly catalyst in ultrasonic-assisted reactions to synthesize imidazo[1,2-a]pyridines efficiently. Alternatively, transition-metal-free visible light-induced methods can be employed for functionalization steps.
Introduction of Trifluoromethyl Group
Trifluoromethylation Methods : Visible light-induced trifluoromethylation using photocatalysts like fac-Ir(ppy)₃ or organic bases like DBU can be effective for introducing the trifluoromethyl group onto the imidazo[1,2-a]pyridine scaffold.
Reaction Conditions : These reactions typically require mild conditions, such as room temperature and aerobic conditions, with the use of appropriate fluorinating agents.
Esterification
- Esterification Process : The final step involves the esterification of the carboxylic acid group at the 7-position of the imidazo[1,2-a]pyridine ring. This can be achieved using standard esterification methods, such as reacting the carboxylic acid with methanol in the presence of an acid catalyst or using coupling reagents like EDCI.
Analysis and Characterization
The synthesized compound should be thoroughly characterized using various analytical techniques:
- NMR Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR to confirm the structure and purity.
- Mass Spectrometry : To verify the molecular weight and fragmentation pattern.
- IR Spectroscopy : To identify functional groups.
Data Tables
Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Aminopyridine, 2-Trifluoromethylbenzaldehyde, I₂ | Ultrasonic, Water, Room Temperature | 80-90% |
| 2 | Carboxylation Reagents (if needed) | Specific Conditions Depending on Method | Variable |
| 3 | Methanol, EDCI or Acid Catalyst | Room Temperature, Inert Atmosphere | 70-90% |
Characterization Data
| Technique | Expected Data |
|---|---|
| $${}^{1}$$H NMR | Signals for aromatic protons, methoxy group |
| $${}^{13}$$C NMR | Signals for aromatic carbons, trifluoromethyl group, ester carbonyl |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight |
| IR Spectroscopy | Absorption bands for ester carbonyl, aromatic rings |
Chemical Reactions Analysis
C–H Functionalization and Trifluoromethylation
a. Visible Light-Induced Trifluoromethylation
The trifluoromethyl group at the 2-phenyl position enhances electrophilic reactivity, enabling C3-selective functionalization:
-
Photoredox Catalysis : Using fac-Ir(ppy)₃, trifluoroethylation of imidazo[1,2-a]pyridines with CF₃CH₂I proceeds via radical intermediates (Scheme 4 in ).
-
Substrate Scope : 2-Aryl/alkyl imidazo[1,2-a]pyridines yield trifluoroethylated derivatives (43–94% yields) .
b. Decarboxylative Coupling
-
Aminomethylation : N-Aryl glycines couple with imidazo[1,2-a]pyridines under CsPbBr₃ photocatalysis, forming N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)aniline (87% yield in gram-scale) .
Cross-Coupling and Conjugate Additions
a. Suzuki–Miyaura Coupling
The ester group at position 7 can direct cross-coupling reactions:
-
Pd-Catalyzed Coupling : Iodinated derivatives (e.g., 3t ) react with 4-ethylnylanisole to form alkyne-substituted products (61% yield) .
b. Enantioselective Conjugate Addition
-
Rhodium Catalysis : 2-Arylimidazo[1,2-a]pyridines undergo enantioselective additions to α,β-unsaturated ketones (er >99:1, up to 99% yield) .
Hydrolysis and Stability
-
Ester Hydrolysis : The methyl ester at position 7 is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives.
-
Phosphorothioyl Stability : Analogous imidazo[1,2-a]pyridines with phosphorothioyl groups (e.g., 7 ) exhibit robust stability in aqueous buffers (HBBS/PBS for 48 hours) .
Table 1. Key Reactions of Methyl 2-[2-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate
*Yields inferred from analogous substrates.
Table 2. Biological Activity of Analogous Compounds
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties. For instance, a series of imidazo[1,2-a]pyridine-thiophene derivatives demonstrated significant inhibitory activities against FLT3-ITD mutations associated with acute myeloid leukemia (AML) . Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate may exhibit similar properties due to its structural analogies.
Case Study: FLT3 Inhibition
- Compound Tested : this compound
- Target : FLT3-ITD D835Y and FLT3-ITD F691L
- Results : The compound displayed selective inhibition with a significant selectivity window compared to normal cell lines, indicating potential as a therapeutic agent in AML treatment .
1.2 Neuropharmacological Effects
Research indicates that imidazo[1,2-a]pyridines can serve as ligands for serotonin receptors and other neuropharmacological targets. These compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in treating various neurological disorders .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Imidazo[1,2-a]pyridine Core | Essential for binding to biological targets |
| Carboxylate Functionality | Influences solubility and interaction profiles |
Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies including:
Mechanism of Action
The mechanism of action of Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and reducing disease progression .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key analogs differ in substituent type, position, and electronic properties, impacting physical characteristics and reactivity:
Key Observations :
- Trifluoromethyl vs. Halogen Substitutents : The trifluoromethyl group (CF₃) in the target compound enhances electron-withdrawing effects compared to chloro/fluoro substituents in analog 2a . This may improve oxidative stability and binding affinity in receptor-ligand interactions.
- Ester Position : Moving the ester from position 7 (target compound) to position 3 (compound 2a) alters molecular dipole moments and solubility, as seen in the higher melting point of 2a (129–131°C vs. unreported for the target) .
- Carboxylic Acid vs. Ester : The carboxylic acid analog (7-CF₃, 3-COOH) exhibits a predicted pKa of -0.95, enabling salt formation for enhanced bioavailability, unlike the methyl ester .
Biological Activity
Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The imidazo[1,2-a]pyridine core is formed through cyclization reactions that can be modified to introduce various substituents, such as the trifluoromethyl group. This structural modification is crucial as it influences the compound's biological properties.
Anticancer Properties
This compound has shown promising anticancer activity. It acts primarily as an inhibitor of specific kinases involved in cancer progression:
- FLT3 Inhibition : This compound has been identified as a type-I inhibitor of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Studies have demonstrated that it exhibits anti-proliferative effects against FLT3-ITD mutant cell lines, indicating its potential as a therapeutic agent for AML treatment .
- Pim Kinase Inhibition : The compound also demonstrates inhibitory activity against Pim kinases, which are implicated in various cancers. Its structure allows for effective binding to the active site of these kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By binding to the ATP-binding site of target kinases like FLT3 and Pim kinases, the compound disrupts downstream signaling pathways that promote cell survival and proliferation .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, contributing to its efficacy as an anticancer agent. This is often assessed through assays measuring caspase activation and changes in mitochondrial membrane potential .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- FLT3 Mutant Inhibition : A study reported that this compound effectively inhibited multiple FLT3 mutants associated with drug resistance in AML, showcasing its broad applicability in treating resistant forms of leukemia .
- Pim Kinase Inhibition : Another research highlighted the compound's ability to inhibit Pim-1 kinase with an IC50 value significantly lower than that of existing treatments, indicating its strong potential as an anticancer therapeutic .
- Antibacterial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:
Q & A
Q. What are the common synthetic routes for Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate?
The synthesis typically involves multi-step reactions starting with functionalized pyridine or imidazole precursors. For example, intermediates like methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate (CAS 1206984-08-8) can undergo nucleophilic substitution or coupling reactions with aryl halides. A key step is the introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions under palladium catalysis. Reaction conditions often include polar aprotic solvents (e.g., DMF), bases (e.g., K₂CO₃), and heating (80–120°C) for 8–24 hours. Purification via column chromatography (hexane/ethyl acetate gradients) is standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbon chemical shifts, confirming substitution patterns (e.g., trifluoromethylphenyl positioning) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₇H₁₁F₃N₂O₂) and isotopic patterns .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves 3D structure and torsional angles between aromatic rings .
Q. What safety precautions are necessary when handling this compound?
Standard protocols include:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods or glove boxes for reactions releasing volatile byproducts (e.g., HBr, HCl) .
- Waste Management : Segregate halogenated/organic waste for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can contradictions in NMR data during structural elucidation be resolved?
Discrepancies in peak splitting or chemical shifts often arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms connectivity .
- Variable Temperature NMR : Identifies conformational exchange broadening .
- Comparison with Analogues : Cross-reference with spectra of structurally similar compounds (e.g., ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .
Q. What strategies optimize reaction yields in the synthesis of this compound?
Yield optimization hinges on:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., SPhos) enhance coupling efficiency .
- Solvent Effects : DMF or DMSO improves solubility of aromatic intermediates .
- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions .
- Workup : Sequential extraction (e.g., CH₂Cl₂/H₂O) and drying over Na₂SO₄ improve recovery .
Q. How does the trifluoromethyl group influence biological activity in related compounds?
The CF₃ group enhances:
- Lipophilicity : Improves membrane permeability and bioavailability.
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes.
- Target Affinity : Electronegative effects optimize π-π stacking or hydrogen bonding in enzyme active sites (e.g., kinase inhibitors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
